molecular formula C20H18INO4S2 B11667656 (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667656
M. Wt: 527.4 g/mol
InChI Key: ZQFWATHDNPLVHV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes iodine, methoxy, and thioxo groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are still under investigation, but they are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18INO4S2

Molecular Weight

527.4 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18INO4S2/c1-12-4-3-5-14(8-12)25-6-7-26-18-15(21)9-13(10-16(18)24-2)11-17-19(23)22-20(27)28-17/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,27)/b17-11-

InChI Key

ZQFWATHDNPLVHV-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.